Benzofuranylpropylaminopentane hydrochloride, commonly referred to as Benzofuranylpropylaminopentane, is an experimental compound that acts as a monoaminergic activity enhancer. It is structurally related to selegiline and has garnered interest for its potential therapeutic applications in conditions such as Parkinson's disease, Alzheimer's disease, and depression. The compound is noted for its ability to enhance the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, thereby producing psychostimulant-like effects in animal models.
Benzofuranylpropylaminopentane was first synthesized in 1999. Its development was motivated by the need for compounds that could modulate monoaminergic systems without the adverse effects associated with traditional stimulants. The compound is derived from structural modifications of phenylpropylaminopentane, specifically by replacing the benzene ring with a benzofuran ring .
The synthesis of Benzofuranylpropylaminopentane typically involves several key steps:
Benzofuranylpropylaminopentane has a complex molecular structure characterized by:
The structure includes a benzofuran moiety attached to a propylamine chain, contributing to its unique pharmacological properties.
Benzofuranylpropylaminopentane participates in several types of chemical reactions:
Benzofuranylpropylaminopentane enhances monoaminergic activity by promoting the release of neurotransmitters through nerve impulse propagation. It acts primarily on serotonin, norepinephrine, and dopamine pathways, leading to increased synaptic availability of these neurotransmitters. At higher concentrations, it also exhibits properties as a reuptake inhibitor for dopamine and norepinephrine .
The pharmacokinetics of Benzofuranylpropylaminopentane indicate that it is well absorbed with substantial oral bioavailability. Peak plasma concentrations are reached within 30 to 60 minutes post-administration, with an elimination half-life ranging from 5.5 to 5.8 hours .
Benzofuranylpropylaminopentane is primarily investigated for its potential scientific uses in:
Molecular Architecture and StereochemistryBenzofuranylpropylaminopentane hydrochloride (BPAP HCl) is a synthetic compound with the molecular formula C₁₆H₂₄ClNO (molecular weight: 281.82 g/mol). Its structure comprises a benzofuran ring linked to a pentylamine chain, with a propylamine substituent and a hydrochloride counterion. The IUPAC name is 1-(1-benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride. BPAP exists as two enantiomers: (−)-BPAP (R-configuration) and (+)-BPAP (S-configuration). The (−)-enantiomer exhibits significantly greater pharmacological activity, enhancing catecholaminergic and serotonergic neurotransmission at nanomolar concentrations [2] [4].
Synthesis and DerivativesBPAP was derived through structural modification of phenylpropylaminopentane (PPAP), replacing PPAP's benzene ring with a benzofuran moiety. Key analogues include:
Table 1: Key Molecular Properties of BPAP HCl
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄ClNO |
Molecular Weight | 281.82 g/mol |
IUPAC Name | 1-(1-benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride |
Primary Enantiomer | (−)-BPAP (R-configuration) |
Key Structural Features | Benzofuran ring, propylaminopentane chain |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7